The compound is cataloged in chemical databases such as PubChem and ChemBK, where it is recognized for its structural uniqueness due to the combination of halogen atoms and an ether functional group . Its InChI representation is InChI=1S/C9H9ClF2O/c1-7(2)5-12-9-8(11)3-4-6(10)9/h3-4,7H,5H2,1-2H3
, indicating the specific arrangement of atoms within the molecule.
The synthesis of 1-chloro-2,4-difluoro-3-(propan-2-yloxy)benzene typically involves several steps:
The molecular structure of 1-chloro-2,4-difluoro-3-(propan-2-yloxy)benzene can be described as follows:
The compound exhibits distinct physical properties due to its molecular structure:
1-Chloro-2,4-difluoro-3-(propan-2-yloxy)benzene participates in various chemical reactions:
Reactions involving this compound typically require specific conditions such as controlled temperature and pressure to optimize yields and minimize by-products.
The mechanism of action for 1-chloro-2,4-difluoro-3-(propan-2-yloxy)benzene is primarily based on its interaction with biological targets:
The compound's boiling point and melting point are crucial for applications in synthesis and formulation processes.
1-Chloro-2,4-difluoro-3-(propan-2-yloxy)benzene has diverse applications across several fields:
Utilized in producing agrochemicals, dyes, and polymers owing to its reactivity and functional group compatibility .
CAS No.: 1492-61-1
CAS No.:
CAS No.:
CAS No.: 898434-63-4
CAS No.: 54123-15-8